molecular formula C14H24N4O4 B8180873 Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate

Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate

Cat. No.: B8180873
M. Wt: 312.36 g/mol
InChI Key: YZRCHOFKIPHQBW-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino acid derivative, and a diazo functional group. These structural features contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an amino acid derivative with an ethyl ester, followed by diazotization to introduce the diazo group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form different nitrogen-containing products.

    Reduction: Reduction reactions can convert the diazo group into amines or other nitrogen derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the diazo group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be linked to biomolecules for labeling and detection purposes.

    Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate involves its interaction with molecular targets through its diazo and amino functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as drug development or biochemical assays.

Comparison with Similar Compounds

    Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-5-oxohexanoate: Lacks the diazo group, resulting in different reactivity and applications.

    Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-oxohexanoate: Similar structure but with an oxo group instead of a diazo group, affecting its chemical behavior.

Uniqueness: Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate is unique due to its combination of an amino acid derivative with a diazo group, providing a versatile platform for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCHOFKIPHQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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